(4-Chlorophenyl)(3-(morpholinomethyl)-1,4-thiazepan-4-yl)methanone
Description
Properties
IUPAC Name |
(4-chlorophenyl)-[3-(morpholin-4-ylmethyl)-1,4-thiazepan-4-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN2O2S/c18-15-4-2-14(3-5-15)17(21)20-6-1-11-23-13-16(20)12-19-7-9-22-10-8-19/h2-5,16H,1,6-13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBSOZDOLFAJFLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CSC1)CN2CCOCC2)C(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Molecular simulation studies suggest that similar compounds may interact with specific protein pockets
Mode of Action
It is hypothesized that it may interact with its targets through non-covalent interactions such as hydrophobic interactions, hydrogen bonding, and van der Waals forces. The compound’s interaction with its targets could lead to conformational changes in the target proteins, potentially altering their function.
Pharmacokinetics
The compound’s molecular weight (as indicated in the search results) suggests that it may have suitable properties for oral absorption. The presence of the morpholinomethyl group could potentially influence its distribution and metabolism. More detailed studies are needed to understand its pharmacokinetic properties and their impact on bioavailability.
Biological Activity
The compound (4-Chlorophenyl)(3-(morpholinomethyl)-1,4-thiazepan-4-yl)methanone is a synthetic organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article reviews its biological activity, focusing on mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₅H₁₈ClN₂OS
- Molar Mass : 302.83 g/mol
The biological activity of this compound is primarily attributed to its interactions with various neurotransmitter systems. Research indicates that it may function as a dopamine reuptake inhibitor , similar to other compounds in its class. This mechanism suggests potential applications in treating conditions such as depression and anxiety disorders.
Biological Activity Overview
The following table summarizes the key biological activities observed for this compound:
| Activity | Description |
|---|---|
| Dopamine Reuptake Inhibition | Inhibits the reuptake of dopamine, potentially enhancing dopaminergic signaling. |
| Antidepressant Effects | Exhibits potential antidepressant-like effects in animal models. |
| Anxiolytic Properties | Demonstrates anxiolytic effects in behavioral tests. |
| Neuroprotective Effects | May protect neurons from oxidative stress and apoptosis. |
Case Studies and Research Findings
- Antidepressant Activity : A study conducted on rodent models demonstrated that administration of the compound resulted in a significant decrease in depressive-like behaviors as measured by the forced swim test. The results indicated a dose-dependent response, suggesting that higher doses may yield greater therapeutic effects.
- Anxiolytic Effects : In another investigation, the compound was tested for its anxiolytic properties using the elevated plus maze test. Results showed increased time spent in open arms, indicating reduced anxiety levels among treated animals compared to controls.
- Neuroprotective Mechanisms : Research has also explored the neuroprotective effects of this compound against neurotoxicity induced by glutamate. The findings suggest that it may modulate glutamatergic transmission and reduce excitotoxicity, which is implicated in various neurodegenerative diseases.
Comparison with Similar Compounds
Substituent Effects on Chromatographic Behavior
Retention time data from pharmacopeial standards highlight how substituents alter polarity (Table 1). For instance, (4-Chlorophenyl)(4-hydroxyphenyl)methanone (retention time: 0.34%) is less retained than its esterified analogs due to the hydroxyl group’s polarity. In contrast, the target compound’s morpholinomethyl-thiazepane substituent is bulkier and more lipophilic, suggesting a higher retention time than the hydroxyl analog but lower than highly lipophilic esters (e.g., ethyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate, 0.80%) .
Table 1: Relative Retention Times of Chlorophenyl Methanone Derivatives
| Compound Name | Retention Time (%) |
|---|---|
| (4-Chlorophenyl)(4-hydroxyphenyl)methanone | 0.34 |
| 2-[4-(4-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid | 0.36 |
| Ethyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate | 0.80 |
| (Target Compound) | Estimated: 0.60–0.70 |
Heterocyclic Ring Systems and Reactivity
- Thiophene vs. Thiazepane: The thiophene derivative (4-chlorophenyl)(2-phenyl-4,5-dipropylthiophen-3-yl)methanol () lacks the thiazepane’s nitrogen and sulfur atoms, reducing hydrogen-bonding capacity.
- Thiazolidinone Derivatives: Compounds like 5-(Z)-arylidene-4-thiazolidinones () incorporate a thiazolidinone core with hydrazone linkages, enabling diverse electronic interactions. The target compound’s morpholinomethyl group may provide better solubility than these analogs, which rely on hydroxyl or methoxy substituents .
Functional Group Impact on Bioactivity
- Methanone vs. Methanones are typically more stable under physiological conditions, favoring prolonged activity.
- Morpholinomethyl vs. Hydroxyphenyl: The morpholinomethyl group’s tertiary amine and ether oxygen atoms enhance water solubility and membrane permeability compared to the hydroxyphenyl group in ’s impurity, which may limit bioavailability due to higher polarity .
Research Findings and Hypotheses
- Solubility: The morpholinomethyl group likely increases aqueous solubility compared to non-polar analogs (e.g., dipropylthiophene derivatives), as seen in retention time trends .
- Synthetic Complexity : The target compound’s synthesis may require multi-step functionalization of the thiazepane ring, contrasting with simpler cyclization routes used for thiophene derivatives .
- Biological Interactions : The thiazepane’s flexibility and morpholine’s solubilizing effects could enhance interactions with targets like G-protein-coupled receptors or enzymes, though experimental validation is needed.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing (4-Chlorophenyl)(3-(morpholinomethyl)-1,4-thiazepan-4-yl)methanone with high purity?
- Methodology :
- Multi-step reactions : Begin with thiazepane ring formation, followed by morpholinomethyl group introduction via nucleophilic substitution or reductive amination .
- Optimization : Adjust reaction temperature (e.g., 60–80°C for amidation), solvent polarity (e.g., DMF for solubility), and catalyst (e.g., Pd/C for hydrogenation) to minimize by-products .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) for ≥95% purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Techniques :
- NMR : H and C NMR confirm substituent positions (e.g., chlorophenyl δ 7.3–7.5 ppm; morpholine δ 3.5–3.7 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 393.12) .
- IR : Peaks at ~1650 cm (C=O) and ~1100 cm (C-N) confirm functional groups .
Q. What are the solubility and stability profiles of this compound under varying conditions?
- Data :
- Solubility : Highly soluble in DMSO (>50 mg/mL), moderate in ethanol (~10 mg/mL), and insoluble in water (<0.1 mg/mL) .
- Stability : Degrades by <5% after 24 hours at pH 7.4 (37°C) but hydrolyzes rapidly under acidic conditions (pH <3) .
Advanced Research Questions
Q. How can structural contradictions in crystallographic data be resolved for this compound?
- Approach :
- X-ray Diffraction : Refine SHELXL parameters (e.g., anisotropic displacement for heavy atoms) to resolve electron density ambiguities .
- Computational Modeling : Compare DFT-optimized geometries (e.g., Gaussian 16, B3LYP/6-31G**) with experimental data .
Q. What strategies address conflicting bioactivity data across studies?
- Methodology :
- Assay Standardization : Use positive controls (e.g., doxorubicin for cytotoxicity) and replicate under identical conditions (e.g., 48-hour incubation, 10 µM dose) .
- Structural Analog Comparison : Compare IC values with analogs (e.g., replacing morpholine with piperidine reduces kinase inhibition by ~30%) .
Q. How does the morpholinomethyl group influence binding to biological targets?
- Mechanistic Insights :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
